molecular formula C23H22N4OS B13867335 N-(2-Aminophenyl)-4-[[[(4S)-4,5-dihydro-4-phenyl-2-thiazolyl]amino]methyl]-benzamide

N-(2-Aminophenyl)-4-[[[(4S)-4,5-dihydro-4-phenyl-2-thiazolyl]amino]methyl]-benzamide

Cat. No.: B13867335
M. Wt: 402.5 g/mol
InChI Key: SMTXKVURUPJKNQ-OAQYLSRUSA-N
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Description

N-(2-Aminophenyl)-4-[[[(4S)-4,5-dihydro-4-phenyl-2-thiazolyl]amino]methyl]-benzamide is a complex organic compound with significant potential in various scientific fields. This compound features a benzamide core linked to a thiazole ring, which is further connected to an aminophenyl group. The unique structure of this compound allows it to interact with multiple biological targets, making it a valuable candidate for research in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Aminophenyl)-4-[[[(4S)-4,5-dihydro-4-phenyl-2-thiazolyl]amino]methyl]-benzamide typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve high-quality products suitable for further research and development .

Chemical Reactions Analysis

Types of Reactions

N-(2-Aminophenyl)-4-[[[(4S)-4,5-dihydro-4-phenyl-2-thiazolyl]amino]methyl]-benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can lead to the formation of various substituted derivatives with different functional groups .

Scientific Research Applications

N-(2-Aminophenyl)-4-[[[(4S)-4,5-dihydro-4-phenyl-2-thiazolyl]amino]methyl]-benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of diseases such as cancer, due to its ability to inhibit specific molecular targets.

    Industry: Utilized in the development of new materials and as a component in various industrial processes

Mechanism of Action

The mechanism of action of N-(2-Aminophenyl)-4-[[[(4S)-4,5-dihydro-4-phenyl-2-thiazolyl]amino]methyl]-benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Aminophenyl)-4-[[[(4S)-4,5-dihydro-4-phenyl-2-thiazolyl]amino]methyl]-benzamide stands out due to its unique combination of functional groups and structural features, which confer specific biological activities and make it a valuable tool in scientific research.

Properties

Molecular Formula

C23H22N4OS

Molecular Weight

402.5 g/mol

IUPAC Name

N-(2-aminophenyl)-4-[[[(4S)-4-phenyl-1,3-thiazolidin-2-ylidene]amino]methyl]benzamide

InChI

InChI=1S/C23H22N4OS/c24-19-8-4-5-9-20(19)26-22(28)18-12-10-16(11-13-18)14-25-23-27-21(15-29-23)17-6-2-1-3-7-17/h1-13,21H,14-15,24H2,(H,25,27)(H,26,28)/t21-/m1/s1

InChI Key

SMTXKVURUPJKNQ-OAQYLSRUSA-N

Isomeric SMILES

C1[C@@H](NC(=NCC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3N)S1)C4=CC=CC=C4

Canonical SMILES

C1C(NC(=NCC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3N)S1)C4=CC=CC=C4

Origin of Product

United States

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